REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]2[N:10]=[C:11]([CH2:13][C:14]#[N:15])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>[Pd].C1COCC1.C(O)(=O)C>[NH2:1][C:4]1[C:9]2[N:10]=[C:11]([CH2:13][C:14]#[N:15])[O:12][C:8]=2[CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
27.22 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1N=C(O2)CC#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was filtered over a patch of celite (1.5 cm)
|
Type
|
WASH
|
Details
|
washed with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with isopropyl ether and propyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC2=C1N=C(O2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.16 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |